Antiviral Potency and Selectivity: 2-Phenylisoindolin-1-one vs. Pirodavir in EV-A71 Inhibition
In a head-to-head comparative antiviral assay against four EV-A71 clinical isolates (H, BrCr, Shenzhen98, Jiangsu52) in Vero cells, the parent 2-phenylisoindolin-1-one scaffold (compound A1) exhibited significant antiviral activity with an EC50 < 10 µM. Its optimized derivatives A3 and A4 achieved EC50 values of 1.23–1.76 µM. While these values are 2–4 fold higher than the reference picornavirus inhibitor pirodavir (EC50 0.38–0.76 µM), compounds A3 and A4 demonstrated substantially superior selectivity indices (SI = 98–199) compared to pirodavir (SI = 44–88) due to significantly lower cytotoxicity [1].
| Evidence Dimension | Antiviral potency and selectivity |
|---|---|
| Target Compound Data | EC50 < 10 µM (parent A1); EC50 1.23–1.76 µM, SI 98–199 (derivatives A3/A4) |
| Comparator Or Baseline | Pirodavir: EC50 0.38–0.76 µM, SI 44–88 |
| Quantified Difference | EC50: 2–4× higher (less potent); SI: ~2× higher (more selective) |
| Conditions | Vero cell culture, EV-A71 clinical isolates (H, BrCr, Shenzhen98, Jiangsu52) |
Why This Matters
Higher selectivity index indicates a wider therapeutic window, reducing off-target cytotoxicity risk in antiviral development.
- [1] Li, Y.; Liu, Y.; Wang, Y.; et al. Synthesis and Broad Antiviral Activity of Novel 2-aryl-isoindolin-1-ones towards Diverse Enterovirus A71 Clinical Isolates. Molecules 2019, 24, 985. https://doi.org/10.3390/molecules24050985 View Source
